24(RS)-Hydroxycholesterol-d7 24(RS)-Hydroxycholesterol-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16640389
InChI: InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D
SMILES:
Molecular Formula: C27H46O2
Molecular Weight: 409.7 g/mol

24(RS)-Hydroxycholesterol-d7

CAS No.:

Cat. No.: VC16640389

Molecular Formula: C27H46O2

Molecular Weight: 409.7 g/mol

* For research use only. Not for human or veterinary use.

24(RS)-Hydroxycholesterol-d7 -

Specification

Molecular Formula C27H46O2
Molecular Weight 409.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D
Standard InChI Key IOWMKBFJCNLRTC-AJTYHXJFSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H]
Canonical SMILES CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

24(RS)-Hydroxycholesterol-d7 retains the core structure of cholesterol but incorporates hydroxyl groups at positions 3 and 24, alongside deuterium substitution at seven sites (Fig. 1). The stereochemistry at carbon 24 exists as a racemic mixture (R/S configuration), mimicking the natural variability of oxysterols in biological systems . The deuterium atoms increase the molecular mass without significantly altering chemical reactivity, making the compound ideal for isotopic tracing.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC27H39D7O2\text{C}_{27}\text{H}_{39}\text{D}_7\text{O}_2
Molecular Weight409.7 g/mol
CAS Number144154-78-9
IUPAC Name(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol

Stability and Isotopic Advantages

Deuterium incorporation reduces metabolic degradation rates compared to non-deuterated analogs, extending the compound’s half-life in experimental settings. This stability is critical for applications requiring long-term tracking, such as in vivo cholesterol flux studies.

Synthesis and Deuterium Labeling

Synthetic Pathways

The synthesis of 24(RS)-Hydroxycholesterol-d7 involves deuterium exchange reactions or enzymatic methods using deuterated precursors. A common approach utilizes cholesterol derivatives treated with deuterium oxide (D2O\text{D}_2\text{O}) under catalytic conditions to replace specific hydrogens. The racemic 24-hydroxyl group is introduced via stereoselective oxidation, followed by purification using high-performance liquid chromatography (HPLC) .

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm deuterium incorporation and structural integrity. For example, 2H ^2\text{H}-NMR spectra reveal distinct peaks at 2.5–3.0 ppm, corresponding to deuterium at positions 25–27.

Applications in Biochemical Research

Lipid Metabolism and Cholesterol Homeostasis

24(RS)-Hydroxycholesterol-d7 serves as a tracer in studies of cholesterol efflux and reverse transport. It binds to LXRs, nuclear receptors that regulate genes like ABCA1 and ABCG1, which mediate cholesterol export from cells. In macrophage models, deuterated 24-hydroxycholesterol increases LXR-dependent transcription by 40–60%, highlighting its role in attenuating atherosclerosis.

Neuroprotective Mechanisms

As the brain’s primary cholesterol elimination product, 24-hydroxycholesterol crosses the blood-brain barrier via diffusion. Deuterated analogs enable precise measurement of its flux in neurodegenerative models. In Alzheimer’s disease mice, 24(RS)-Hydroxycholesterol-d7 levels correlate with amyloid-β clearance, suggesting therapeutic potential .

Analytical Chemistry Applications

The compound’s deuterium signature allows discrimination from endogenous oxysterols in mass spectrometry. For example, liquid chromatography-tandem MS (LC-MS/MS) assays using 24(RS)-Hydroxycholesterol-d7 as an internal standard achieve quantification limits of 0.1 ng/mL in plasma.

Table 2: Comparative Analysis of Oxysterols

CompoundMolecular FormulaPrimary Function
24(S)-HydroxycholesterolC27H46O2\text{C}_{27}\text{H}_{46}\text{O}_2Neuroprotection, LXR activation
25-HydroxycholesterolC27H46O2\text{C}_{27}\text{H}_{46}\text{O}_2Immune modulation, antiviral responses
27-HydroxycholesterolC27H46O2\text{C}_{27}\text{H}_{46}\text{O}_2Estrogen receptor modulation, vascular health

Future Research Directions

  • Targeted Drug Delivery: Encapsulating deuterated oxysterols in nanoparticles could enhance brain delivery for neurodegenerative therapies.

  • Metabolic Flux Analysis: Stable-isotope labeling mass spectrometry (SIL-MS) could map cholesterol conversion pathways in real time.

  • Clinical Correlations: Large-scale cohort studies linking 24-hydroxycholesterol-d7 levels to cognitive decline may identify early biomarkers for dementia.

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